molecular formula C12H11NO2 B14382461 2-(4-Methoxyphenyl)-1,3-oxazepine CAS No. 90180-43-1

2-(4-Methoxyphenyl)-1,3-oxazepine

Cat. No.: B14382461
CAS No.: 90180-43-1
M. Wt: 201.22 g/mol
InChI Key: MVACDZAOFFODLK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-oxazepine is a heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-oxazepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-methoxybenzaldehyde with an amine and an acid chloride, followed by cyclization to form the oxazepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-oxazepine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazepine ring into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under conditions that may include solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3-oxazepine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1,3-oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: Used in the preparation of other chemical compounds and has applications in perfumes and cosmetics.

    4-Methoxyphenylacetonitrile: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.

Uniqueness

2-(4-Methoxyphenyl)-1,3-oxazepine stands out due to its seven-membered ring structure, which imparts unique chemical and physical properties. This structural feature allows for diverse chemical modifications and applications that are not possible with simpler compounds.

Properties

CAS No.

90180-43-1

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-oxazepine

InChI

InChI=1S/C12H11NO2/c1-14-11-6-4-10(5-7-11)12-13-8-2-3-9-15-12/h2-9H,1H3

InChI Key

MVACDZAOFFODLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CC=CO2

Origin of Product

United States

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